(Rac)-JBJ-04-125-02
CAS No.: 2140807-05-0
Cat. No.: VC0531160
Molecular Formula: C29H26FN5O3S
Molecular Weight: 543.68
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2140807-05-0 |
---|---|
Molecular Formula | C29H26FN5O3S |
Molecular Weight | 543.68 |
IUPAC Name | 2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37) |
Standard InChI Key | VHQVOTINPRYDAO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
(Rac)-JBJ-04-125-02 is characterized by specific chemical properties that contribute to its pharmacological activity. Understanding these properties is essential for researchers working with this compound in experimental settings.
Basic Chemical Information
The compound possesses the following key chemical characteristics:
Property | Value |
---|---|
CAS Number | 2140807-05-0 |
Molecular Formula | C₂₉H₂₆FN₅O₃S |
Molecular Weight | 543.61 |
Purity (Commercial) | ≥95.85% |
SMILES | Oc1ccc(F)cc1C(N1Cc2ccc(cc2C1=O)-c1ccc(cc1)N1CCNCC1)C(=O)Nc1nccs1 |
The chemical structure of (Rac)-JBJ-04-125-02 features several functional groups that contribute to its binding affinity and selectivity for mutant EGFR proteins. The presence of fluorine substituents and multiple nitrogen-containing rings enhances its pharmacokinetic properties and target specificity .
Mechanism of Action
(Rac)-JBJ-04-125-02 exhibits a unique mechanism of action compared to traditional EGFR inhibitors, which accounts for its effectiveness against resistant EGFR mutants.
Allosteric Inhibition
As an allosteric inhibitor, (Rac)-JBJ-04-125-02 binds to a site distinct from the ATP-binding pocket of EGFR . This binding mechanism allows the compound to inhibit EGFR signaling even in the presence of mutations that affect the ATP-binding site, such as the T790M gatekeeper mutation or the C797S mutation . The allosteric mechanism provides a significant advantage over first-generation and even some third-generation EGFR inhibitors that lose efficacy against these resistant mutations .
Mutant Selectivity
One of the most notable features of (Rac)-JBJ-04-125-02 is its remarkable selectivity for mutant EGFR variants. Kinome scan analysis has demonstrated excellent selectivity across the human kinome with an S-Score of 0.02, indicating minimal off-target effects . The compound specifically targets EGFR mutations such as L858R/T790M with high potency (IC50 of 0.26 nM) . Interestingly, it lacks binding affinity against deletion 19 (Del_19)-containing EGFR mutants, where the inward disposition of the αC-helix results in closure of the potential allosteric binding pocket .
Pharmacological Properties
In Vitro Studies
In cellular models, (Rac)-JBJ-04-125-02 demonstrates potent inhibition of mutant EGFR signaling and cancer cell proliferation.
Cell culture studies have shown that (Rac)-JBJ-04-125-02 effectively inhibits the growth of various cell lines harboring EGFR mutations, including:
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Ba/F3 cells (engineered to express mutant EGFR)
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H1975 cells (harboring EGFR L858R/T790M mutations)
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H3255GR cells (resistant to gefitinib)
The standard methodology for evaluating its antiproliferative effects involves treating these cells with increasing concentrations of the compound for 72 hours, followed by MTS assay to assess growth inhibition .
In Vivo Studies
Building on the promising in vitro results, (Rac)-JBJ-04-125-02 has demonstrated significant efficacy in animal models of EGFR-mutant lung cancer.
In genetically engineered mouse models (GEMs) expressing EGFR L858R/T790M/C797S mutations, (Rac)-JBJ-04-125-02 exhibited dose-dependent antitumor activity . These studies typically employed dosages of 50-100 mg/kg, showing the compound's ability to inhibit EGFR L858R/T790M/C797S signaling in vivo .
Anticancer Activity
Activity Against Resistant EGFR Mutations
(Rac)-JBJ-04-125-02 demonstrates particular promise against EGFR mutations that confer resistance to existing therapies. The compound effectively inhibits:
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EGFR L858R/T790M (common in acquired resistance to first-generation EGFR inhibitors)
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EGFR L858R/T790M/C797S (associated with resistance to third-generation EGFR inhibitors like osimertinib)
This activity against multiple resistant mutations positions (Rac)-JBJ-04-125-02 as a potential solution for patients who have developed resistance to current standard-of-care EGFR inhibitors .
Experimental Applications
For researchers working with (Rac)-JBJ-04-125-02, understanding proper experimental conditions is essential for reliable results.
Solution Preparation
For in vitro experiments, (Rac)-JBJ-04-125-02 is typically dissolved in DMSO to create stock solutions. Based on the compound's molecular weight of 543.61, the following concentrations can be prepared:
Amount | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
---|---|---|---|
1 mg | 1.8396 mL | 0.3679 mL | 0.184 mL |
5 mg | 9.1978 mL | 1.8396 mL | 0.9198 mL |
10 mg | 18.3955 mL | 3.6791 mL | 1.8396 mL |
Sonication is recommended to ensure complete dissolution, particularly at higher concentrations .
Future Perspectives
Given its unique mechanism of action and promising efficacy against resistant EGFR mutations, (Rac)-JBJ-04-125-02 represents an important advance in the field of targeted cancer therapies. Several areas warrant further investigation:
Rational Combination Strategies
The demonstrated synergy with osimertinib suggests that dual targeting approaches combining allosteric and ATP-competitive EGFR inhibitors might represent a superior therapeutic strategy. Additional combination studies with different classes of anticancer agents could further elucidate optimal treatment regimens .
Structural Optimization
As a racemic mixture, (Rac)-JBJ-04-125-02 contains both enantiomers of JBJ-04-125-02. Further structural optimization studies could identify whether one enantiomer possesses superior properties or if the racemic mixture provides optimal efficacy. Such structure-activity relationship studies could lead to next-generation compounds with improved potency, selectivity, or pharmacokinetic properties .
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